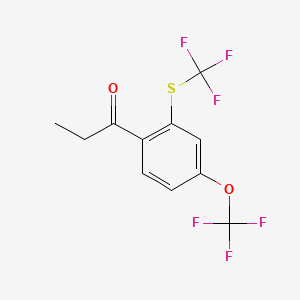

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

Description

This compound features a propan-1-one backbone attached to a phenyl ring substituted at the 4-position with a trifluoromethoxy (-OCF₃) group and at the 2-position with a trifluoromethylthio (-SCF₃) group. Its structural uniqueness lies in the combination of two fluorinated groups, which may enhance metabolic stability and binding affinity in pharmaceutical contexts .

Properties

Molecular Formula |

C11H8F6O2S |

|---|---|

Molecular Weight |

318.24 g/mol |

IUPAC Name |

1-[4-(trifluoromethoxy)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |

InChI |

InChI=1S/C11H8F6O2S/c1-2-8(18)7-4-3-6(19-10(12,13)14)5-9(7)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI Key |

AAXCNHPONAAISD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=C(C=C1)OC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Trifluoromethoxy-Substituted Aromatic Precursors

A crucial intermediate is 4-trifluoromethoxyphenol or related trifluoromethoxybenzene derivatives, which serve as substrates for further functionalization.

Patent WO2016125185A2 describes an industrially viable process for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds, involving:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Chlorination of benzaldehyde or benzaldehyde/parylene mix | Chlorinating agent (Cl2, sulfuryl chloride, or N-chlorosuccinimide) with catalyst (e.g., phosphorus trichloride, azobisisobutyronitrile) in solvents like benzotrifluoride at 90-100°C under UV light | Radical chlorination to introduce chlorine substituents |

| 2 | Fluoridation of chlorinated intermediate | Anhydrous hydrogen fluoride (HF) at 80°C in stainless steel autoclave under pressure (30-35 kg/cm²) | Converts trichloromethoxybenzene to trifluoromethoxybenzene |

| 3 | Nitration | Concentrated sulfuric acid and nitric acid mixture at 0-35°C in chlorinated solvents (dichloromethane, chloroform) | Produces l-nitro-4-trifluoromethoxybenzene with ~90% para isomer selectivity |

| 4 | Reduction of nitro group to amine | Iron powder and hydrochloric acid in alcoholic solvents (methanol, ethanol) at 60-65°C | Yields p-trifluoromethoxyaniline |

| 5 | Diazotization and decomposition | Diazotization in 9N sulfuric acid and sodium nitrite at <5°C, followed by decomposition at 110°C | Produces 4-trifluoromethoxyphenol |

This sequence allows the preparation of trifluoromethoxy-substituted phenols and anilines, which are key intermediates for further substitution.

Introduction of Trifluoromethylthio Group

The trifluoromethylthio (-SCF3) group is typically introduced via nucleophilic aromatic substitution or by using trifluoromethylthiolation reagents on suitable aromatic halides or phenols.

While specific literature on the direct introduction of the trifluoromethylthio group on the 4-(trifluoromethoxy)phenyl ring is limited, analogs such as 1-(4-(Trifluoromethoxy)-3-(trifluoromethylthio)phenyl)propan-1-one have been synthesized via:

- Starting from 3-(trifluoromethylthio)phenol derivatives

- Using electrophilic trifluoromethylthiolation reagents such as trifluoromethylthiolating agents (e.g., (trifluoromethyl)thiolating reagents like CF3SCl or CF3S- sources)

- Transition metal-catalyzed coupling reactions (e.g., copper-catalyzed trifluoromethylthiolation)

Formation of the Propan-1-one Side Chain

The propan-1-one (acetyl) substituent can be introduced via Friedel-Crafts acylation or related carbonylation methods:

| Method | Description | Conditions |

|---|---|---|

| Friedel-Crafts Acylation | Reaction of trifluoromethoxy-trifluoromethylthio-substituted benzene with propanoyl chloride or acid anhydride in the presence of Lewis acid catalyst (e.g., AlCl3) | Anhydrous conditions, low temperature to moderate (0-50°C) |

| Organometallic Coupling | Coupling of aryl halide intermediate with propanoyl equivalents under Pd or Ni catalysis | Requires suitable ligands and solvents |

Representative Synthetic Procedure (Patent-Based)

A representative synthetic scheme adapted from patent WO2016125185A2 and related literature for preparing the trifluoromethoxy-substituted aromatic intermediates is summarized below:

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Chlorination | Anisole (150 g), radical initiator (7.5 g), 4-chlorobenzotrifluoride (750 g), chlorine gas (345 g) | 90-100°C, polychromatic UV light, 4-5 h + 2 h post-addition | Crude 296 g | Radical chlorination |

| 2. Fluoridation | Trichloromethoxybenzene (265 g), anhydrous HF (252 g) | 80°C, 4-6 h, autoclave under 30-35 kg/cm² pressure | Pure trifluoromethoxybenzene ~120 g | Distillation to purify |

| 3. Nitration | Trifluoromethoxybenzene (118 g), HNO3 (58.24 g), H2SO4 (174.24 g), dichloromethane (590 g) | 0-35°C, 2-3 h | 135 g, 85% yield, 90% para-isomer | Layer separation and evaporation |

| 4. Reduction | Nitro compound (204 g), Fe (185 g), conc. HCl (44 mL), methanol (800 mL) | 60-65°C, several hours | 155 g, 88.3% purity | Filtration, pH adjustment |

| 5. Diazotization and Phenol Formation | Amine (75 g), 9N H2SO4, NaNO2 solution | <5°C diazotization, then 110°C decomposition for 2 h | 50 g, 99.5% purity | Extraction and drying |

Data Table: Summary of Key Reaction Steps and Conditions

| Step | Reaction Type | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Radical Chlorination | Anisole + 4-chlorobenzotrifluoride | Cl2, radical initiator (azobisisobutyronitrile) | 90-100°C, UV light, 6-7 h total | - | Crude | Chlorine flow 15-20 LPH |

| 2 | Fluoridation | Trichloromethoxybenzene | Anhydrous HF | 80°C, 4-6 h, high pressure | ~45% (based on input) | Distilled pure | Autoclave reaction |

| 3 | Electrophilic Nitration | Trifluoromethoxybenzene | HNO3 + H2SO4, DCM solvent | 0-35°C, 2-3 h | 85% | 90% para-isomer | Isomer mixture |

| 4 | Reduction | Nitro compound | Fe powder, HCl, methanol | 60-65°C, several hours | 76% (based on nitro) | 88.3% | Iron sludge filtration |

| 5 | Diazotization & Phenol formation | Amine | NaNO2, H2SO4 | <5°C diazotization, 110°C decomposition | 67% (based on amine) | 99.5% | Extraction with DCM |

Notes on the Preparation of the Target Ketone

The final step to obtain 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves acylation of the appropriately substituted aromatic ring.

The trifluoromethylthio group is often introduced prior to acylation, either by nucleophilic substitution or via trifluoromethylthiolation reagents.

The propan-1-one side chain can be introduced by Friedel-Crafts acylation using propanoyl chloride and Lewis acid catalysts under controlled temperature to avoid side reactions.

Purification is typically achieved by column chromatography or recrystallization.

Chemical Structure Illustration (Simplified)

OCF3

|

Ph--C6H3--SCF3

|

COCH2CH3

- Phenyl ring with para-trifluoromethoxy (OCF3) and ortho-trifluoromethylthio (SCF3) substituents

- Propan-1-one side chain attached to the phenyl ring

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethoxy and trifluoromethylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Sulfoxides and Sulfones: Formed from oxidation reactions.

Alcohols: Resulting from reduction of the ketone group.

Substituted Phenyl Compounds: Produced through substitution reactions.

Scientific Research Applications

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The trifluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Data Table: Structural and Property Comparison

*Calculated for C₁₀H₈F₆O₂S.

Biological Activity

1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. The trifluoromethyl and trifluoromethoxy groups contribute to its unique chemical properties, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C12H10F6OS

- Molecular Weight : 316.26 g/mol

- IUPAC Name : 1-(4-(Trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one

The biological activity of 1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one is largely attributed to its interaction with various molecular targets. The trifluoromethyl and trifluoromethoxy groups enhance lipophilicity, allowing better penetration through cellular membranes and interaction with hydrophobic regions of biomolecules. Preliminary studies suggest that the compound may modulate enzyme activities and receptor interactions, although specific mechanisms remain under investigation.

Biological Activity Overview

The compound exhibits a range of biological activities:

- Anticancer Activity : Initial studies indicate that derivatives of this compound can inhibit the growth of cancer cell lines such as HeLa and MCF-7. The presence of trifluoromethyl groups has been associated with increased potency against these cell lines due to enhanced metabolic stability and receptor binding affinity .

- Anticonvulsant Properties : Research indicates potential anticonvulsant effects, with compounds exhibiting significant efficacy in models of drug-resistant epilepsy . The mechanism may involve modulation of sodium and calcium channels, as well as TRPV1 receptor antagonism.

- Anti-inflammatory Effects : In vivo studies have shown that similar compounds can reduce inflammatory responses in animal models. The inhibition of pro-inflammatory cytokines suggests a potential therapeutic role in managing chronic inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the effects of 1-(4-(trifluoromethoxy)-2-(trifluoromethylthio)phenyl)propan-1-one on cancer cell proliferation. Results demonstrated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Anticonvulsant Efficacy

In a controlled trial involving mice, the compound was administered prior to seizure induction. The results indicated a marked reduction in seizure frequency and duration, highlighting its potential as an anticonvulsant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.